molecular formula C12H14BrNO4 B13547966 2-Bromo-3-((tert-butoxycarbonyl)amino)benzoic acid

2-Bromo-3-((tert-butoxycarbonyl)amino)benzoic acid

Cat. No.: B13547966
M. Wt: 316.15 g/mol
InChI Key: JBNCYRMKWGDZQA-UHFFFAOYSA-N
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Description

2-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid is an organic compound that belongs to the class of benzoic acids. It features a bromine atom and a tert-butoxycarbonyl (Boc) protected amino group attached to a benzoic acid core. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid typically involves the bromination of 3-amino benzoic acid followed by the protection of the amino group with a tert-butoxycarbonyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and di-tert-butyl dicarbonate (Boc2O) for the protection step. The reactions are usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the development of new synthetic methodologies.

    Biology: The compound can be used to modify biomolecules or as a building block in the synthesis of biologically active compounds.

    Medicine: It serves as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid depends on its specific applicationThe pathways involved may include nucleophilic substitution, deprotection, and coupling reactions, leading to the formation of new chemical entities with desired properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid
  • 2-bromo-4-{[(tert-butoxy)carbonyl]amino}benzoic acid
  • 3-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid

Uniqueness

2-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid is unique due to the specific positioning of the bromine atom and the Boc-protected amino group on the benzoic acid core. This unique structure allows for selective reactions and modifications that may not be possible with other similar compounds .

Properties

Molecular Formula

C12H14BrNO4

Molecular Weight

316.15 g/mol

IUPAC Name

2-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-8-6-4-5-7(9(8)13)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)

InChI Key

JBNCYRMKWGDZQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1Br)C(=O)O

Origin of Product

United States

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